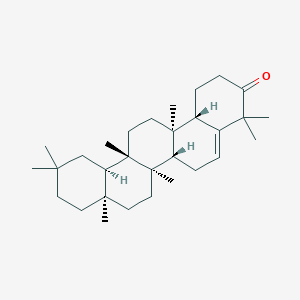

Glutinone

説明

特性

IUPAC Name |

(6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-23H,10-19H2,1-8H3/t21-,22+,23-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPCBKGIPJPDGW-VZTATICASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CCC(=O)C5(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198829 | |

| Record name | D:B-Friedoolean-5-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-09-8 | |

| Record name | (8α,9β,10α,13α,14β)-9,13-Dimethyl-25,26-dinorolean-5-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D:B-Friedoolean-5-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D:B-Friedoolean-5-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6aS,6bR,8aR,12aR,12bS,14aR,14bS)-4,4,6b,8a,11,11,12b,14a-octamethyl-1,2,3,4,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Glutathione Biosynthesis Pathway and its Key Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (γ-L-glutamyl-L-cysteinylglycine; GSH) is a tripeptide that stands as the most abundant non-protein thiol in virtually all mammalian cells, playing a pivotal role in a multitude of cellular processes.[1][2] Its functions are extensive, encompassing antioxidant defense, detoxification of xenobiotics, maintenance of the cellular thiol status, and modulation of cell proliferation and apoptosis.[3][4] The de novo synthesis of glutathione is a two-step, ATP-dependent process that takes place in the cytosol.[1] Given its central role in maintaining cellular homeostasis, the glutathione biosynthesis pathway is subject to tight regulation. Dysregulation of this pathway is implicated in a wide array of pathologies, including diabetes, neurodegenerative diseases like Parkinson's and Alzheimer's, cancer, and liver fibrosis, making its components significant targets for therapeutic intervention.[3][4][5]

The Core Pathway: A Two-Step Enzymatic Synthesis

The biosynthesis of glutathione is a conserved pathway involving two sequential, ATP-dependent enzymatic reactions catalyzed by Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS).[1][6]

-

Step 1: Formation of γ-Glutamylcysteine: The first and rate-limiting step is the condensation of L-glutamate and L-cysteine to form the dipeptide γ-glutamylcysteine (γ-GC).[1][5] This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL, EC 6.3.2.2) , previously known as γ-glutamylcysteine synthetase.[7] This step is unique as it forms a peptide bond between the gamma-carboxyl group of glutamate (B1630785) and the amino group of cysteine, a bond resistant to cleavage by most cellular peptidases.[5]

-

Step 2: Addition of Glycine (B1666218): The second step involves the ATP-dependent addition of glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[1] This reaction is catalyzed by Glutathione Synthetase (GS, EC 6.3.2.3) .[8]

Both enzymatic steps require energy in the form of ATP.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 6. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 7. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione synthetase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The "Master Antioxidant": An In-depth Technical Guide to the Mechanism of Action of Glutathione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine, stands as the most abundant non-protein thiol in mammalian cells, playing a central role in cellular defense against oxidative stress.[1] Its multifaceted mechanism of action encompasses direct scavenging of reactive oxygen species (ROS), enzymatic detoxification of harmful compounds, and the regeneration of other key antioxidants. This technical guide provides a comprehensive overview of the core mechanisms of glutathione's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanisms of Glutathione's Antioxidant Action

Glutathione's protective effects are primarily mediated through three interconnected mechanisms:

-

Direct Radical Scavenging: The sulfhydryl (-SH) group of the cysteine residue in GSH is a potent reducing agent, capable of directly donating a hydrogen atom to neutralize a wide range of reactive oxygen species (ROS) and free radicals.[2][3] This process oxidizes glutathione to glutathione disulfide (GSSG).[2]

-

Enzymatic Detoxification: Glutathione serves as a critical cofactor for several key antioxidant and detoxification enzymes.

-

Glutathione Peroxidases (GPx): This family of selenoenzymes catalyzes the reduction of hydrogen peroxide (H₂O₂) and organic hydroperoxides to water and their corresponding alcohols, respectively, using GSH as a reducing substrate.[4][5]

-

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the thiol group of glutathione to a wide array of electrophilic xenobiotics and endogenous compounds, rendering them more water-soluble and facilitating their excretion.[2][6]

-

-

Regeneration of Other Antioxidants: Glutathione plays a pivotal role in maintaining the reduced, active state of other crucial antioxidants, notably vitamin C (ascorbate) and vitamin E (α-tocopherol).[7][8][9] This recycling capacity amplifies the overall antioxidant network of the cell.

Quantitative Data on Glutathione's Antioxidant Function

The efficacy of glutathione as an antioxidant is underscored by its cellular concentration and the kinetics of its reactions.

Table 1: Cellular Glutathione Concentrations and Redox Ratio

| Parameter | Concentration/Ratio | Significance |

| Total Cellular Glutathione | 1–10 mM | High intracellular concentration ensures availability for antioxidant reactions. |

| Reduced Glutathione (GSH) | >90% of total glutathione | The high GSH/GSSG ratio is a key indicator of cellular redox health.[10] |

| Oxidized Glutathione (GSSG) | <10% of total glutathione | An increase in the GSSG proportion signifies oxidative stress. |

Table 2: Reaction Rate Constants of Glutathione with Reactive Oxygen Species

| Reactive Species | Rate Constant (M⁻¹s⁻¹) | Reference |

| Hydroxyl Radical (•OH) | 7.68 x 10⁹ | [11][12] |

| Peroxyl Radical (ROO•) | ~10⁶ | [13] |

| Hydrogen Peroxide (H₂O₂) | 15 | [14] |

| Superoxide Radical (O₂•⁻) | 10⁻²–10⁻³ | [14] |

Data compiled from pulse radiolysis and density functional theory studies.[11][12][13][14]

Table 3: Kinetic Parameters of Key Glutathione-Dependent Enzymes

| Enzyme | Substrate(s) | Km | kcat (s⁻¹) |

| Glutathione Peroxidase 1 (GPx1) | H₂O₂, GSH | Does not follow Michaelis-Menten kinetics | High |

| Glutathione S-Transferase (GST) | CDNB, GSH | Varies by isozyme | Varies by isozyme |

Note: Selenium-containing GPxs exhibit unusual "ping-pong" kinetics and do not show substrate saturation.[15][16] GSTs often follow a random sequential kinetic mechanism.[17]

Signaling Pathways and Logical Relationships

Visualizing the intricate network of reactions involving glutathione is crucial for understanding its central role in cellular antioxidant defense.

Caption: The Glutathione Redox Cycle.

Caption: GST-Mediated Xenobiotic Detoxification.

Caption: Glutathione's Role in Vitamin C and E Regeneration.

Experimental Protocols

Accurate quantification of glutathione and the activity of its related enzymes is paramount for research in this field.

Measurement of Total Glutathione (GSH + GSSG)

This protocol is based on the widely used DTNB-GSSG reductase recycling assay.[1][4]

Workflow Diagram

Caption: Workflow for the colorimetric DTNB-based glutathione assay.

Methodology:

-

Sample Preparation:

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of GSH.

-

In a 96-well plate, add the sample supernatant or standard.

-

Add the reaction mixture containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), glutathione reductase, and NADPH.

-

Incubate at room temperature.

-

Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the total glutathione concentration.

-

-

Calculation:

-

Determine the rate of change in absorbance for each sample and standard.

-

Calculate the glutathione concentration in the samples by comparing their rates to the standard curve.[1]

-

Glutathione Peroxidase (GPx) Activity Assay

This protocol describes a coupled enzyme assay that indirectly measures GPx activity by monitoring the consumption of NADPH.[18][19][20]

Methodology:

-

Sample Preparation:

-

Prepare cell or tissue lysates in an appropriate buffer.

-

Determine the protein concentration of the lysates for normalization.

-

-

Assay Procedure:

-

In a cuvette or 96-well plate, combine the sample lysate with a reaction mixture containing reduced glutathione (GSH), glutathione reductase, and NADPH.[21]

-

Initiate the reaction by adding a peroxide substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).[20]

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[18][19]

-

-

Calculation:

-

Calculate the rate of NADPH consumption (the change in absorbance at 340 nm per minute).

-

GPx activity is proportional to this rate. One unit of GPx is typically defined as the amount of enzyme that oxidizes 1.0 µmol of GSH to GSSG per minute at a specific pH and temperature.[21]

-

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[22][23][24]

Methodology:

-

Sample Preparation:

-

Prepare cell or tissue lysates and determine the protein concentration.

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate, prepare an assay cocktail containing buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).[22]

-

Add the sample lysate to the wells to initiate the reaction.

-

Monitor the increase in absorbance at 340 nm for several minutes.[22][23] This increase is due to the formation of the GS-CDNB conjugate.

-

-

Calculation:

Conclusion

Glutathione's role as a master antioxidant is a consequence of its high cellular concentration, the reactivity of its thiol group, and its central position in a network of enzymatic and non-enzymatic antioxidant defenses. A thorough understanding of its mechanisms of action, supported by robust quantitative data and standardized experimental protocols, is essential for researchers and drug development professionals seeking to modulate cellular redox status for therapeutic benefit. The methodologies and data presented in this guide provide a solid foundation for further investigation into the pivotal role of glutathione in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Glutathione? [synapse.patsnap.com]

- 3. Glutathione - Wikipedia [en.wikipedia.org]

- 4. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione peroxidase - Wikipedia [en.wikipedia.org]

- 6. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 7. 6 health benefits of glutathione [medicalnewstoday.com]

- 8. nutraceuticals.imedpub.com [nutraceuticals.imedpub.com]

- 9. Glutathione May Regenerate Vitamin E and Vitamin C | Dr. med. Alexander Michalzik [dr-michalzik.co.uk]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Glutathione: mechanism and kinetics of its non-enzymatic defense action against free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Reaction rates of glutathione and ascorbate with alkyl radicals are too slow for protection against protein peroxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The glutathione peroxidase family: Discoveries and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mmpc.org [mmpc.org]

- 20. sciencellonline.com [sciencellonline.com]

- 21. nwlifescience.com [nwlifescience.com]

- 22. home.sandiego.edu [home.sandiego.edu]

- 23. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 24. 3hbiomedical.com [3hbiomedical.com]

The Discovery and Enduring Significance of Glutathione: A Technical Guide

An in-depth exploration of the history, biochemistry, and pivotal experimental methodologies in glutathione (B108866) research for researchers, scientists, and drug development professionals.

Introduction

Glutathione (GSH), the most abundant non-protein thiol in most living organisms, stands as a cornerstone of cellular defense and redox regulation. This tripeptide, composed of glutamate (B1630785), cysteine, and glycine (B1666218), participates in a vast array of critical physiological processes, from antioxidant defense and detoxification to the modulation of cell signaling and gene expression. Its discovery over a century ago marked a pivotal moment in biochemistry, laying the groundwork for our understanding of cellular redox homeostasis. This technical guide provides a comprehensive overview of the historical milestones in glutathione research, detailed experimental protocols from seminal studies, and a summary of key quantitative data. It is intended to serve as a valuable resource for researchers and professionals engaged in the study of this multifaceted molecule and its implications for health and disease.

The Historical Journey of Glutathione Discovery

The story of glutathione unfolds over several decades, marked by the meticulous work of pioneering biochemists.

The Initial Discovery: "Philothion"

In 1888, French scientist J. de Rey-Pailhade first identified a sulfur-containing substance from yeast and other animal tissues.[1] He named this compound "philothion," from the Greek words "philos" (loving) and "theion" (sulfur), reflecting its affinity for sulfur.[2] De Rey-Pailhade observed the remarkable ability of this substance to reduce sulfur at room temperature, hinting at its powerful reducing properties.[2]

Characterization and Christening: Hopkins' "Glutathione"

It was the seminal work of Sir Frederick Gowland Hopkins that brought glutathione to the forefront of biochemistry. In 1921, Hopkins isolated a substance from yeast, muscle, and liver, which he demonstrated was crucial for cellular respiration.[3][4] He initially proposed that this "autoxidisable constituent" was a dipeptide of glutamic acid and cysteine and renamed it "glutathione."[2][3] For years, the precise structure of glutathione remained a subject of debate.

Unraveling the Tripeptide Structure

The initial dipeptide hypothesis was challenged in 1927 by Hunter and Eagles, who suggested that glutathione might be a tripeptide.[5][6] This prompted a reinvestigation by Hopkins, who, in 1929, published a detailed paper confirming that glutathione was indeed a tripeptide composed of glutamic acid, cysteine, and glycine.[5][6] This corrected structure was independently confirmed by the work of Edward Calvin Kendall and his colleagues.[2]

The First Synthesis: A Landmark Achievement

The definitive proof of glutathione's structure came in 1935 when Charles Robert Harington and T. H. Mead reported its first chemical synthesis.[7][8][9] This landmark achievement not only solidified the understanding of its chemical nature but also paved the way for further investigation into its biological functions. Later, in 1952, Vincent du Vigneaud, a Nobel laureate for his work on sulfur-containing compounds, also reported a synthesis of glutathione.

Key Biochemical Pathways Involving Glutathione

Glutathione's physiological importance stems from its central role in several interconnected biochemical pathways that maintain cellular homeostasis.

The Glutathione Redox Cycle: A Hub of Antioxidant Defense

The glutathione redox cycle is a critical enzymatic defense system against oxidative stress. It involves the interplay of reduced glutathione (GSH), its oxidized form glutathione disulfide (GSSG), and the enzymes glutathione peroxidase (GPx) and glutathione reductase (GR).

-

Glutathione Peroxidase (GPx): This selenoenzyme catalyzes the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides, using GSH as a reducing substrate. In this process, two molecules of GSH are oxidized to one molecule of GSSG.[10]

-

Glutathione Reductase (GR): To maintain a high intracellular ratio of GSH to GSSG, glutathione reductase catalyzes the reduction of GSSG back to two molecules of GSH. This reaction utilizes NADPH as a reducing agent, linking the glutathione redox cycle to the pentose (B10789219) phosphate (B84403) pathway.[11]

Detoxification of Xenobiotics: The Role of Glutathione S-Transferases

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics (foreign compounds) and endogenous electrophiles.[12][13] GSTs catalyze the conjugation of the thiol group of glutathione to these electrophilic substrates, rendering them more water-soluble and facilitating their excretion from the cell.[12][14] This process is a key component of the Phase II detoxification pathway.

Glutathione Biosynthesis: A Two-Step Enzymatic Process

The de novo synthesis of glutathione occurs in the cytosol through two sequential ATP-dependent enzymatic reactions.[1][15]

-

γ-Glutamylcysteine Synthetase (GCL): This is the rate-limiting enzyme in glutathione synthesis. It catalyzes the formation of a γ-peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine to form γ-glutamylcysteine.[1][15]

-

Glutathione Synthetase (GS): This enzyme catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine, forming glutathione.[1][15]

Quantitative Data in Glutathione Research

The concentration of glutathione varies significantly across different tissues, reflecting their metabolic activity and exposure to oxidative stress. Early studies provided foundational quantitative data on glutathione distribution.

| Tissue | Species | Reduced Glutathione (GSH) Concentration (μmol/g wet tissue) | Oxidized Glutathione (GSSG) as % of Total | Year of Study | Reference |

| Liver | Mouse | ~7.0 | < 3% | 1980 | [16][17][18] |

| Kidney | Mouse | ~2.3 | < 3% | 1980 | [16][17][18] |

| Heart | Mouse | ~0.7 | < 3% | 1980 | [16][17][18] |

| Liver | Guinea Pig | ~7.0 | - | 1997 | [19][20] |

| Heart | Guinea Pig | ~1.0 | - | 1997 | [19][20] |

Note: The methods for glutathione determination have evolved, and values from early studies may differ from those obtained with modern techniques.

Seminal Experimental Protocols

The following sections detail the methodologies from key historical papers that were instrumental in the discovery and characterization of glutathione.

Hopkins' Isolation of Glutathione from Yeast (1921)

This protocol is a summary of the method described by Sir Frederick Gowland Hopkins in his 1921 Biochemical Journal paper.[3]

Objective: To isolate the "autoxidisable constituent" (glutathione) from yeast.

Methodology:

-

Yeast Preparation: Fresh brewer's yeast was washed and pressed.

-

Extraction: The yeast was dropped into boiling water to inactivate enzymes and then cooled. The mixture was then acidified with acetic acid.

-

Filtration and Precipitation: The extract was filtered, and the filtrate was treated with lead acetate (B1210297) to precipitate impurities.

-

Removal of Lead: The excess lead was removed from the filtrate by precipitation with hydrogen sulfide (B99878).

-

Mercuric Sulfate (B86663) Precipitation: The resulting solution was treated with a solution of mercuric sulfate in dilute sulfuric acid. The glutathione-mercury compound precipitated.

-

Decomposition of the Mercury Salt: The precipitate was suspended in water and decomposed with hydrogen sulfide to remove the mercury.

-

Purification: The filtrate was concentrated under reduced pressure, and the glutathione was precipitated with a mixture of alcohol and ether.

-

Crystallization: The crude product was further purified by reprecipitation and eventually crystallized.

Harington and Mead's Synthesis of Glutathione (1935)

This protocol outlines the key steps from Harington and Mead's 1935 Biochemical Journal paper on the first chemical synthesis of glutathione.[8][16]

Objective: To achieve the first total chemical synthesis of glutathione.

Methodology:

-

Preparation of Cysteinylglycine (B43971): Cysteine was protected and coupled with glycine ethyl ester. The protecting groups were subsequently removed to yield cysteinylglycine.

-

Preparation of α-Glutamyl Chloride: The amino group of glutamic acid was protected, and the α-carboxyl group was converted to an acid chloride.

-

Coupling Reaction: The protected α-glutamyl chloride was reacted with cysteinylglycine to form the protected tripeptide.

-

Deprotection: The protecting groups on the tripeptide were removed to yield glutathione.

-

Purification and Characterization: The synthetic glutathione was purified and its properties were compared with those of natural glutathione to confirm its identity.

Early Methods for Quantitative Determination of Glutathione

Early quantitative analysis of glutathione in tissues was crucial for understanding its physiological roles. One of the widely used methods was the iodometric titration.

Objective: To quantify the amount of reduced glutathione in a tissue sample.

Methodology (Based on the principles of early iodometric titration methods):

-

Tissue Homogenization: A known weight of fresh tissue was rapidly homogenized in a protein-precipitating agent, such as metaphosphoric acid or trichloroacetic acid, to prevent auto-oxidation of GSH.

-

Filtration: The homogenate was filtered to obtain a protein-free extract.

-

Titration: An aliquot of the filtrate was titrated with a standardized solution of iodine (or potassium iodate (B108269) in the presence of potassium iodide and acid). The endpoint was typically detected using a starch indicator, which turns blue-black in the presence of excess iodine.

-

Calculation: The concentration of GSH was calculated based on the stoichiometry of the reaction between GSH and iodine (2 GSH + I₂ → GSSG + 2 HI).

Conclusion

From its initial discovery as "philothion" to its full characterization as the tripeptide γ-L-glutamyl-L-cysteinyl-glycine, the journey of glutathione research has been a testament to the power of meticulous biochemical investigation. The pioneering work of scientists like de Rey-Pailhade, Hopkins, Harington, and Mead laid the foundation for our current understanding of this vital molecule. Today, glutathione is recognized as a master antioxidant and a key player in a multitude of cellular processes. The historical experimental protocols and quantitative data presented in this guide offer a valuable perspective on the evolution of our knowledge and provide a solid foundation for future research into the therapeutic potential of modulating glutathione levels in various diseases. The enduring significance of glutathione in cellular health ensures that it will remain a subject of intense scientific inquiry for years to come.

References

- 1. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. On an Autoxidisable Constituent of the Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ila.ilsl.br [ila.ilsl.br]

- 12. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 13. Structure, function and evolution of glutathione transferases: implications for classification of non-mammalian members of an ancient enzyme superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glutathione contents of tissues in the aging mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comparison between different methods for the determination of reduced and oxidized glutathione in mammalian tissues [research.unipd.it]

- 20. A comparison between different methods for the determination of reduced and oxidized glutathione in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Cellular Defense: A Technical Guide to Glutathione Metabolism and Its Regulation in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Glutathione (B108866) (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine (B1666218), stands as the most abundant non-protein thiol in mammalian cells, playing a pivotal role in cellular defense, redox signaling, and detoxification.[1] Its intricate metabolism and tight regulation are fundamental to maintaining cellular homeostasis, and dysregulation is implicated in a wide array of pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of glutathione metabolism, its regulatory networks, and detailed methodologies for its study, aimed at researchers and professionals in drug development.

The Glutathione Metabolic Network: Synthesis, Utilization, and Regeneration

The intracellular pool of glutathione is a dynamic system, governed by the interplay of synthesis, consumption in various cellular processes, and regeneration.

De Novo Synthesis of Glutathione

The synthesis of glutathione occurs in the cytosol through a two-step, ATP-dependent process catalyzed by two key enzymes:

-

Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme in GSH synthesis.[2] It catalyzes the formation of a gamma-peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine, forming γ-glutamylcysteine. GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The GCLC subunit possesses all the catalytic activity, while the GCLM subunit enhances its catalytic efficiency by lowering the Km for glutamate and increasing the Ki for GSH, thus making the enzyme less susceptible to feedback inhibition.[3]

-

Glutathione Synthetase (GS): This enzyme catalyzes the second and final step, adding glycine to the C-terminal end of γ-glutamylcysteine to form glutathione.[1]

The availability of cysteine is a major determinant of the rate of GSH synthesis.[4]

Utilization of Glutathione

Glutathione is a key player in a multitude of cellular functions:

-

Antioxidant Defense: GSH directly scavenges reactive oxygen species (ROS) and is a crucial cofactor for enzymes like Glutathione Peroxidases (GPxs), which reduce hydrogen peroxide and lipid hydroperoxides.[5]

-

Detoxification: Glutathione S-Transferases (GSTs) catalyze the conjugation of GSH to a wide variety of electrophilic xenobiotics and endogenous compounds, facilitating their excretion.[6][7] This is a major pathway for the detoxification of drugs and environmental toxins.

-

Redox Buffering: The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox environment.[8] A high GSH/GSSG ratio is essential for maintaining a reducing intracellular environment.

Regeneration of Glutathione

The regeneration of GSH from GSSG is catalyzed by Glutathione Reductase (GR) , a flavoenzyme that utilizes NADPH as a reducing equivalent.[9][10] This reaction is critical for maintaining a high GSH/GSSG ratio and ensuring a continuous supply of reduced glutathione for its various functions.

Extracellular Degradation

Glutathione degradation occurs exclusively in the extracellular space, initiated by the enzyme γ-Glutamyl Transpeptidase (GGT) , which is located on the outer surface of the cell membrane. GGT cleaves the γ-glutamyl bond, releasing cysteinylglycine (B43971) and transferring the glutamate residue to an acceptor amino acid. The resulting dipeptide is further cleaved by a dipeptidase to release cysteine and glycine, which can be taken up by cells for de novo GSH synthesis.

A related enzyme, γ-Glutamylcyclotransferase (GGCT) , is involved in the degradation of γ-glutamyl dipeptides, converting them to 5-oxoproline and the corresponding amino acid.[11] This enzyme plays a role in glutamate recycling to maintain glutathione homeostasis.[12]

Quantitative Overview of Glutathione Metabolism

The concentrations of glutathione and the kinetic properties of the enzymes involved in its metabolism vary between cell types and subcellular compartments, reflecting their diverse metabolic and antioxidant needs.

Table 1: Intracellular and Subcellular Glutathione Concentrations in Mammalian Cells

| Cell Type/Compartment | Total Glutathione (mM) | GSH:GSSG Ratio | Reference(s) |

| Hepatocytes | |||

| Cytosol | 5 - 10 | >100:1 | [13][14] |

| Mitochondria | 5 - 10 | ~100:1 | [13][15] |

| Astrocytes | 8 - 10 | >100:1 | [13][14] |

| Neurons | 0.2 - 2 | >100:1 | [13] |

| Cancer Cells (e.g., HepG2) | 10 - 40 | Variable | [13][16] |

| Cytosol | High | Variable | [16] |

| Mitochondria | Lower than cytosol | Variable | [16] |

| General Mammalian Cells | 1 - 15 | >100:1 | [13][17] |

| Cytosol | 80-90% of total | >100:1 | [13][15] |

| Mitochondria | 10-15% of total | ~100:1 | [13][15][18] |

| Endoplasmic Reticulum | >15 (estimated) | <7:1 | [14] |

| Nucleus | Can accumulate | Highly reduced | [13] |

Table 2: Kinetic Parameters of Key Enzymes in Glutathione Metabolism

| Enzyme | Substrate(s) | Cell/Tissue Source | Km | Vmax/Specific Activity | Reference(s) |

| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | Rat Primary Astrocytes | - | 9.7 ± 1.7 nmol/min/mg protein | [19] |

| L-Glutamate | Recombinant Human | 1.8 mM | - | [20] | |

| L-Cysteine | Recombinant Human | 0.1 mM | - | [20] | |

| ATP | Recombinant Human | 0.4 mM | - | [20] | |

| Glutathione Synthetase (GS) | ATP | Recombinant Rat | 37 µM | 11 µmol/min/mg | [21][22] |

| Glycine | Recombinant Rat | 913 µM | 11 µmol/min/mg | [21][22] | |

| Glutathione Reductase (GR) | GSSG | Human Erythrocytes | 65 µM | - | [16] |

| NADPH | Human Erythrocytes | 8.5 µM | - | [16] | |

| GSSG | Rat Liver | 26 µM | - | [16] | |

| NADPH | Rat Liver | 8.2 µM | - | [16] | |

| Glutathione Peroxidase 1 (GPx1) | H₂O₂ | Recombinant Human | - | 373 U/mg | [23] |

| GSH | - | 1.6 mM (apparent) | - | ||

| Glutathione S-Transferase (GST) | GSH | Rat Liver | 0.287 mM | - | [23] |

| CDNB | Rat Liver | 0.180 mM | - | [23] | |

| GSH | Mouse Lung | 0.48 mM | - | [24] | |

| CDNB | Mouse Lung | 0.38 mM | - | [24] |

Regulation of Glutathione Metabolism

The maintenance of glutathione homeostasis is a tightly regulated process, primarily controlled at the level of gene expression by the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the antioxidant response.[25]

-

Under Basal Conditions: Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This keeps the cellular levels of Nrf2 low.

-

Under Oxidative or Electrophilic Stress: A variety of stressors, including ROS and electrophiles, can induce post-translational modifications of specific, highly reactive cysteine residues on Keap1 (notably C151, C273, and C288).[2] These modifications lead to a conformational change in Keap1, inhibiting its ability to ubiquitinate Nrf2.

-

Nrf2 Activation: Stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the coordinated upregulation of a battery of cytoprotective genes, including:

-

GCLC and GCLM: The subunits of the rate-limiting enzyme in GSH synthesis.

-

GS: The second enzyme in GSH synthesis.

-

GR: The enzyme responsible for regenerating GSH from GSSG.

-

GPx and GST isoforms: Enzymes that utilize GSH for antioxidant defense and detoxification.

-

xCT (SLC7A11): A subunit of the cystine/glutamate antiporter, which is crucial for the uptake of cystine, the oxidized form of cysteine.

-

Upstream Regulation of Nrf2

The activation of Nrf2 is also modulated by various signaling kinases that can phosphorylate Nrf2 or Keap1, including:

-

Protein Kinase C (PKC): Can phosphorylate Nrf2, leading to its dissociation from Keap1.[25]

-

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: Can lead to the phosphorylation and inactivation of GSK-3β, a kinase that promotes Nrf2 degradation in a Keap1-independent manner.[26] Activation of the PI3K/Akt pathway can therefore lead to Nrf2 stabilization.[27]

-

Mitogen-Activated Protein Kinases (MAPKs): Kinases such as p38 and JNK have also been implicated in the activation of Nrf2.[25]

Feedback Inhibition

GSH itself can directly inhibit GCL activity through feedback inhibition, providing a rapid mechanism to fine-tune its own synthesis.[3]

Experimental Protocols

Accurate measurement of glutathione levels and the activity of related enzymes is crucial for research in this field. Below are detailed methodologies for key experiments.

Measurement of Reduced (GSH) and Oxidized (GSSG) Glutathione

4.1.1. HPLC-UV Method

This method provides sensitive and specific quantification of both GSH and GSSG.

-

Sample Preparation:

-

Harvest cultured cells (e.g., 1 x 10⁶ cells) by centrifugation.

-

Wash the cell pellet twice with ice-cold PBS.

-

Lyse the cells and precipitate proteins by resuspending the pellet in a known volume of ice-cold 5-10% metaphosphoric acid (MPA) or trichloroacetic acid (TCA).[23]

-

Vortex vigorously and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for analysis. To prevent auto-oxidation of GSH, derivatization with N-ethylmaleimide (NEM) can be performed at this stage for GSSG measurement.[28]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at 210-220 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of GSH and GSSG standards prepared in the same acidic solution as the samples.

-

Quantify the concentrations in the samples by comparing their peak areas to the standard curve.

-

4.1.2. Enzymatic Recycling Assay

This is a sensitive and high-throughput method suitable for plate readers.

-

Principle: The assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm. The GSSG in the sample is reduced back to GSH by glutathione reductase in the presence of NADPH, allowing for continuous recycling and signal amplification.

-

Procedure for Total Glutathione (GSH + GSSG):

-

Prepare cell lysates as described for the HPLC method.

-

In a 96-well plate, add the sample, a reaction buffer containing DTNB and NADPH, and glutathione reductase.

-

Monitor the increase in absorbance at 412 nm over time.

-

The rate of absorbance change is proportional to the total glutathione concentration.

-

-

Procedure for GSSG:

-

To measure GSSG specifically, first mask the GSH in the sample by reacting it with a thiol-scavenging agent like 2-vinylpyridine.

-

After the masking reaction is complete, perform the enzymatic recycling assay as described above.

-

The GSH concentration can be calculated by subtracting the GSSG concentration from the total glutathione concentration.

-

Enzyme Activity Assays

4.2.1. Glutamate-Cysteine Ligase (GCL) Activity Assay (HPLC-based)

-

Principle: This assay measures the formation of γ-glutamylcysteine (γ-GC), the product of the GCL reaction, using HPLC with electrochemical or fluorescence detection.[13][19]

-

Procedure:

-

Prepare cell lysates in a suitable buffer.

-

Incubate the lysate with a reaction mixture containing L-glutamate, L-cysteine, and ATP.

-

Stop the reaction with an acid (e.g., MPA or TCA).

-

Analyze the formation of γ-GC by HPLC. For fluorescence detection, pre-column derivatization with a fluorogenic reagent is required.

-

Quantify the amount of γ-GC produced against a standard curve.

-

4.2.2. Glutathione Synthetase (GS) Activity Assay (Spectrophotometric)

-

Principle: This assay can be performed by measuring the rate of ADP formation, which is coupled to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. Alternatively, a γ-glutamyl transferase reaction can be measured.[4][19]

-

Procedure (γ-glutamyl transferase reaction):

-

Prepare cell lysates.

-

Incubate the lysate with a reaction mixture containing L-glutamine, hydroxylamine, sodium arsenate, MnCl₂, and ADP in an imidazole-HCl buffer.

-

Stop the reaction with a stop buffer containing FeCl₃, HCl, and trichloroacetic acid.

-

Measure the formation of γ-glutamylhydroxamate, a brown-colored product, by reading the absorbance at 560 nm.

-

Quantify the activity against a standard curve of γ-glutamylhydroxamate.

-

4.2.3. Glutathione Reductase (GR) Activity Assay

-

Principle: GR activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[20]

-

Procedure:

-

Prepare cell or tissue lysates.

-

In a cuvette or 96-well plate, mix the sample with a buffer containing GSSG and NADPH.

-

Record the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is directly proportional to the GR activity.

-

4.2.4. Glutathione Peroxidase (GPx) Activity Assay

-

Principle: This is a coupled enzyme assay where the GSSG produced by GPx is recycled back to GSH by an excess of exogenous GR and NADPH. The activity is measured by the rate of NADPH oxidation at 340 nm.[11]

-

Procedure:

-

Prepare cell or tissue lysates.

-

Mix the sample with a reaction buffer containing GSH, glutathione reductase, and NADPH.

-

Initiate the reaction by adding a peroxide substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm.

-

4.2.5. Glutathione S-Transferase (GST) Activity Assay

-

Principle: This is a widely used assay that measures the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.[9]

-

Procedure:

-

Prepare cell or tissue lysates.

-

In a cuvette or 96-well plate, mix the sample with a buffer containing GSH and CDNB.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of increase in absorbance is proportional to the GST activity.

-

Conclusion

Glutathione metabolism is a cornerstone of cellular defense and redox regulation. A thorough understanding of its synthesis, utilization, and regulatory pathways, particularly the Keap1-Nrf2 system, is essential for researchers and drug development professionals. The ability to accurately quantify glutathione levels and the activity of its associated enzymes is paramount for elucidating disease mechanisms and for the preclinical evaluation of novel therapeutics that target this critical metabolic network. The protocols and data presented in this guide provide a comprehensive resource for the study of glutathione metabolism in mammalian cells.

References

- 1. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizations of Three Major Cysteine Sensors of Keap1 in Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Impact of HepG2 Cells Glutathione Depletion on Neutral Sphingomyelinases mRNA Levels and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]

- 11. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 12. Oxidative Stress-Induced Misfolding and Inclusion Formation of Nrf2 and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell kinetic parameters and response to therapy (9a) - Medical Therapy of Breast Cancer [resolve.cambridge.org]

- 16. Item - GSH and GSSG in HepG2 cells and isolated mitochondria (LC-MS/MS analysis) - figshare - Figshare [figshare.com]

- 17. AGS cell line xenograft tumor as a suitable gastric adenocarcinoma model: growth kinetic characterization and immunohistochemistry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of glutathione in supernatants and lysates of a human proximal tubular cell line from perfusion culture upon intoxication with cadmium chloride by HPLC and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. Implication of Cell Kinetic Changes during the Progression of Human Prostatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Side-by-side comparison of recombinant human glutathione peroxidases identifies overlapping substrate specificities for soluble hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. en.bio-protocol.org [en.bio-protocol.org]

- 25. mdpi.com [mdpi.com]

- 26. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glutamine Synthetase (GS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 28. dot | Graphviz [graphviz.org]

The Role of Glutathione in Detoxification of Xenobiotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells and serves as a critical agent in the detoxification of a vast array of xenobiotics.[1][2] These foreign compounds, which include drugs, environmental pollutants, and carcinogens, are often lipophilic and can accumulate in the body, leading to cellular damage and toxicity. The glutathione-dependent detoxification system represents a primary Phase II biotransformation pathway, converting these harmful substances into more water-soluble and readily excretable forms.[3][4] This guide provides a comprehensive technical overview of the pivotal role of glutathione in xenobiotic detoxification, with a focus on the core biochemical mechanisms, quantitative data, experimental methodologies, and regulatory pathways.

Core Mechanism of Glutathione-Mediated Detoxification

The detoxification of xenobiotics via glutathione primarily involves their conjugation with GSH, a reaction predominantly catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[5][6] This conjugation process increases the hydrophilicity of the xenobiotic, facilitating its removal from the cell and subsequent elimination from the body.[3][7]

The overall process can be divided into three main stages:

-

Phase I Metabolism (Functionalization): Prior to conjugation, many xenobiotics undergo Phase I metabolism, where enzymes such as cytochrome P450s introduce or expose functional groups (e.g., hydroxyl, carboxyl, or amino groups) on the lipophilic molecule.[3][4] This step, while sometimes producing more reactive intermediates, prepares the xenobiotic for the subsequent Phase II conjugation reactions.

-

Phase II Metabolism (Conjugation): In this critical step, GSTs catalyze the nucleophilic attack of the sulfur atom of glutathione on an electrophilic center of the xenobiotic or its Phase I metabolite.[5][8] This forms a stable glutathione S-conjugate. This reaction can occur through nucleophilic substitution or addition.[8] While some conjugations can occur non-enzymatically, GSTs significantly accelerate the reaction rate.[9]

-

Phase III Metabolism (Elimination): The resulting glutathione S-conjugates are actively transported out of the cell by ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated proteins (MRPs).[8][10][11] These conjugates are then further metabolized in the extracellular space and kidneys to form mercapturic acids, which are ultimately excreted in the urine or bile.[10][12]

The Mercapturic Acid Pathway

The conversion of glutathione S-conjugates into excretable mercapturic acids is a multi-step process known as the mercapturic acid pathway.[10][12][13] This pathway involves the sequential enzymatic cleavage of the glutamate and glycine residues from the glutathione moiety, followed by acetylation of the remaining cysteine conjugate.

The key enzymes involved in this pathway are:

-

γ-Glutamyltransferase (GGT): This membrane-bound enzyme initiates the breakdown of the glutathione conjugate by removing the γ-glutamyl residue.[10][14][15]

-

Dipeptidases: These enzymes cleave the glycine residue from the resulting cysteinyl-glycine conjugate, yielding a cysteine S-conjugate.[3][10]

-

N-Acetyltransferase (NAT): Located primarily in the kidney, this enzyme acetylates the amino group of the cysteine S-conjugate to form the final, highly water-soluble mercapturic acid.[10][12]

Regulation of Glutathione Synthesis and GST Expression: The Keap1-Nrf2 Pathway

The cellular capacity for glutathione-mediated detoxification is tightly regulated, primarily through the Keap1-Nrf2 signaling pathway.[1][2][16] This pathway serves as a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes, including those involved in glutathione synthesis and utilization.

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4] Upon exposure to oxidative or electrophilic stress, including that induced by xenobiotics, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[1] As a result, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[9][17]

Key Nrf2 target genes involved in glutathione-mediated detoxification include:

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in glutathione synthesis, composed of a catalytic (GCLC) and a modifier (GCLM) subunit.[9]

-

Glutathione synthase (GS): The second enzyme in the glutathione synthesis pathway.

-

Glutathione S-transferases (GSTs): The enzymes responsible for conjugating glutathione to xenobiotics.[18]

-

Multidrug resistance-associated proteins (MRPs): Transporters that efflux glutathione conjugates from the cell.[9]

Quantitative Data on Glutathione-Mediated Detoxification

The efficiency of glutathione-mediated detoxification is dependent on several quantitative factors, including the intracellular concentration of glutathione and the kinetic parameters of the GST enzymes.

Table 1: Typical Intracellular Glutathione Concentrations

| Tissue | Glutathione Concentration (mM) |

| Human Liver | 1-10 |

| Human Kidney | ~5 |

| Human Hepatocytes (in culture) | ~1.5-10 |

Note: Concentrations can vary depending on physiological and pathological conditions.

Table 2: Kinetic Parameters of Major Human Cytosolic GST Isoforms with Selected Xenobiotic Substrates

| GST Isoform | Substrate | Km (µM) | Vmax (µmol/min/mg) or kcat (s-1) |

| GSTA1-1 | 1-Chloro-2,4-dinitrobenzene (B32670) (CDNB) | ~100 | 40-60 (Vmax) |

| Ethacrynic acid | 5 | 1.1 (kcat) | |

| Chlorambucil | 150 | 0.83 (kcat) | |

| Busulfan (B1668071) | N/A (linear kinetics) | 7.95 (Vmax/Km) | |

| GSTM1-1 | 1-Chloro-2,4-dinitrobenzene (CDNB) | ~100 | 40-60 (Vmax) |

| Styrene-7,8-oxide | 500 | 0.15 (kcat) | |

| Busulfan | N/A (linear kinetics) | 3.66 (Vmax/Km) | |

| GSTP1-1 | 1-Chloro-2,4-dinitrobenzene (CDNB) | ~100 | 40-60 (Vmax) |

| Ethacrynic acid | 2.5 | 3.9 (kcat) | |

| Acrolein | 150 | 11.7 (kcat) | |

| Busulfan | N/A (linear kinetics) | 1.43 (Vmax/Km) |

Experimental Protocols

Accurate assessment of the glutathione-dependent detoxification system requires robust experimental methodologies. Below are detailed protocols for key assays.

Protocol 1: Measurement of Glutathione S-Transferase (GST) Activity

This spectrophotometric assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH, which results in an increase in absorbance at 340 nm.[1][17][19]

Materials:

-

Phosphate (B84403) buffer (100 mM, pH 6.5)

-

Reduced glutathione (GSH) solution (100 mM in ethanol (B145695) or water)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

-

Cell lysate or purified enzyme sample

-

UV-transparent cuvettes or 96-well plate

-

Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

-

Prepare Assay Cocktail: For each 1 mL of assay cocktail, mix 980 µL of phosphate buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB. Mix well.

-

Assay Setup:

-

For a 1 mL cuvette assay, add 900 µL of the assay cocktail to each cuvette.

-

For a 96-well plate assay, add an appropriate volume (e.g., 180 µL) of the assay cocktail to each well.

-

-

Blank Measurement: To a blank cuvette or well, add a corresponding volume of sample buffer (e.g., 100 µL for cuvette, 20 µL for plate) to the assay cocktail. Zero the spectrophotometer with this blank.

-

Sample Measurement:

-

Add your cell lysate or purified enzyme sample (e.g., 10-100 µL for cuvette, 2-20 µL for plate) to the assay cocktail.

-

Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

-

Calculate the GST activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * (Vtotal / Vsample) * dilution factor Where:

-

ε (molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione product) = 9.6 mM-1cm-1

-

l = path length of the cuvette or well (cm)

-

Vtotal = total reaction volume

-

Vsample = volume of the sample added

-

-

Protocol 2: Quantification of Cellular Glutathione by HPLC

This method allows for the separation and quantification of both reduced (GSH) and oxidized (GSSG) glutathione using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[2]

Materials:

-

Metaphosphoric acid (MPA) or other deproteinizing agent

-

Mobile phase (e.g., sodium phosphate buffer with an organic modifier like acetonitrile)

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector (210-220 nm) or electrochemical detector

-

GSH and GSSG standards

-

Cell or tissue samples

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a cold deproteinizing solution (e.g., 5% MPA) to precipitate proteins and prevent GSH oxidation.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C).

-

Collect the supernatant for analysis.

-

-

Standard Curve Preparation: Prepare a series of GSH and GSSG standards of known concentrations in the same deproteinizing solution.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a fixed volume of the prepared standards and samples onto the C18 column.

-

Run the HPLC with an isocratic or gradient elution program to separate GSH and GSSG.

-

Detect the eluting peaks using a UV detector at 210-220 nm or an electrochemical detector.

-

-

Quantification:

-

Identify the peaks for GSH and GSSG based on their retention times compared to the standards.

-

Integrate the peak areas for both standards and samples.

-

Construct a standard curve by plotting peak area versus concentration for the GSH and GSSG standards.

-

Determine the concentration of GSH and GSSG in the samples by interpolating their peak areas from the standard curve.

-

Protocol 3: Analysis of Glutathione-Xenobiotic Conjugates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of glutathione conjugates.

Materials:

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 or similar reverse-phase LC column

-

Internal standards (e.g., isotopically labeled glutathione conjugates)

-

Biological samples (e.g., cell lysates, plasma, urine)

Procedure:

-

Sample Preparation:

-

Extract the glutathione conjugates from the biological matrix using a suitable solvent (e.g., protein precipitation with cold acetonitrile).

-

To prevent the oxidation of free GSH, which can interfere with the analysis, samples can be treated with a thiol-alkylating agent like N-ethylmaleimide (NEM).[13]

-

Spike the samples with an internal standard.

-

Centrifuge to remove precipitated proteins and evaporate the supernatant to dryness.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC column.

-

Separate the glutathione conjugate from other matrix components using a suitable gradient elution program.

-

The eluent is introduced into the mass spectrometer.

-

Set the mass spectrometer to operate in a specific mode, such as Multiple Reaction Monitoring (MRM), to detect the parent ion of the conjugate and its specific fragment ions.

-

-

Data Analysis:

-

Identify the glutathione conjugate based on its retention time and the specific parent-fragment ion transitions.

-

Quantify the conjugate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the conjugate.

-

Conclusion

The glutathione-mediated detoxification pathway is a cornerstone of cellular defense against a multitude of xenobiotics. A thorough understanding of its intricate mechanisms, regulatory networks, and the quantitative aspects of its components is paramount for researchers and professionals in toxicology, pharmacology, and drug development. The ability to accurately measure the key components of this system through robust experimental protocols is essential for assessing the efficacy of detoxification, understanding mechanisms of toxicity, and developing novel therapeutic strategies that can modulate this critical pathway. The continuous investigation into the complexities of glutathione metabolism and its interaction with xenobiotics will undoubtedly pave the way for advancements in human health and disease management.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of human glutathione transferases in biotransformation of the nitric oxide prodrug JS-K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xenobiotic metabolizing enzymes in human skin and SkinEthic reconstructed human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erythrocyte glutathione transferase: a novel biomarker to check environmental pollution hazardous for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Toxic Metal –Mediated Neurodegradation: A Focus on Glutathione and GST Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of GST gene polymorphisms on busulfan pharmacokinetics in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutathione S-Transferases as Regulators of Kinase Pathways and Anticancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Busulfan conjugation by glutathione S-transferases alpha, mu, and pi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Genetic Variations in Human Glutathione Transferase Enzymes: Significance for Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Genetic regulation of glutathione synthesis.

An In-depth Technical Guide on the Genetic Regulation of Glutathione (B108866) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells, playing a central role in antioxidant defense, detoxification of xenobiotics, and redox signaling.[1][2][3] The synthesis of GSH is a tightly regulated, two-step enzymatic process occurring in the cytosol.[3][[“]] The rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), followed by the addition of glycine by glutathione synthetase (GSS).[[“]][5] The genetic regulation of these enzymes is critical for maintaining cellular homeostasis, and its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and liver disease.[1][6][7]

This guide provides a comprehensive overview of the core molecular mechanisms governing GSH synthesis. We will delve into the key genes and enzymes, the transcriptional control networks with a focus on the master regulator Nrf2, and the signaling pathways that modulate GSH levels in response to cellular stress. Furthermore, this document includes structured data summaries, detailed experimental protocols for key assays, and visual diagrams of regulatory pathways to serve as a practical resource for researchers in the field.

The Glutathione Biosynthesis Pathway

The de novo synthesis of GSH is a two-step, ATP-dependent process that takes place exclusively in the cytosol.[2][8]

-

Step 1: Formation of γ-glutamylcysteine: The first and rate-limiting reaction is the formation of the dipeptide γ-glutamylcysteine from L-glutamate and L-cysteine.[[“]][7] This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) (EC 6.3.2.2).[7][9] GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[6][10] GCLC possesses all the catalytic activity, while GCLM enhances its efficiency by lowering the Km for glutamate and increasing the Ki for GSH, making the enzyme less susceptible to feedback inhibition by its end-product, GSH.[9][10]

-

Step 2: Addition of Glycine: The second step involves the addition of glycine to γ-glutamylcysteine to form glutathione. This reaction is catalyzed by Glutathione Synthetase (GSS) (EC 6.3.2.3).[11][12]

The primary determinants of the rate of GSH synthesis are the activity of GCL and the availability of cysteine.[3][6][13]

Caption: The two-step enzymatic pathway of de novo glutathione synthesis.

Transcriptional Regulation of Glutathione Synthesis

The expression of the genes encoding GCL (GCLC and GCLM) and GSS is tightly controlled by several transcription factors, ensuring that GSH levels can be rapidly increased in response to cellular needs, particularly during oxidative stress.[6][13]

The Nrf2-ARE Pathway: The Master Regulator

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is widely considered the master regulator of the antioxidant response.[[“]][15] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[15]

Upon exposure to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, disrupting the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus.[15] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[1][15]

The genes for both GCLC and GCLM contain AREs in their promoters and are major targets of Nrf2.[16][17] Nrf2 also upregulates genes involved in cysteine uptake (the xCT subunit of the cystine/glutamate antiporter) and GSH recycling (glutathione reductase, GSR), providing a coordinated and powerful mechanism to boost the cell's GSH capacity.[[“]][16][18]

Caption: The Nrf2-Keap1 signaling pathway for antioxidant gene regulation.

Other Key Transcription Factors

While Nrf2 is a primary driver, other transcription factors also contribute to the regulation of GSH synthesis genes, often in a cell-type and stimulus-specific manner.[6][13]

-

Activator protein-1 (AP-1): This transcription factor can be activated by oxidative stress and has been shown to regulate the expression of GCLC.[6][17]

-

Nuclear Factor κB (NF-κB): Known primarily for its role in inflammation, NF-κB can also influence the expression of GSH synthetic enzymes, though its role is more debated and context-dependent.[6][10][17]

Data Presentation: Quantitative Regulation

The following tables summarize quantitative data from studies investigating the regulation of genes involved in glutathione synthesis.

Table 1: Nrf2-Dependent Regulation of GSH-Related Gene Expression in Astrocytes

Data derived from studies comparing Nrf2 wild-type (Nrf2+/+) and knockout (Nrf2-/-) primary mouse astrocytes under basal (naïve) conditions.[19]

| Gene | Parameter | Nrf2 +/+ (Wild-Type) | Nrf2 -/- (Knockout) | Fold Change (-/- vs +/+) |

| xCT | Basal mRNA Level | Normalized to 1.0 | ~0.2 | ~0.2 |

| GCLC | Basal mRNA Level | Normalized to 1.0 | ~0.3 | ~0.3 |

| GCLM | Basal mRNA Level | Normalized to 1.0 | ~0.1 | ~0.1 |

| GSS | Basal mRNA Level | No Significant Change | No Significant Change | ~1.0 |

Table 2: Intracellular and Extracellular GSH Levels in Nrf2+/+ vs. Nrf2-/- Astrocytes

Data reflects the functional consequence of altered gene expression on GSH pools.[19]

| Analyte | Nrf2 +/+ (Wild-Type) | Nrf2 -/- (Knockout) | % Decrease in Knockout |

| Intracellular GSH | ~85 nmol/mg protein | ~40 nmol/mg protein | ~53% |

| Extracellular GSH | ~180 nM | ~70 nM | ~61% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of glutathione synthesis.

Protocol: Quantification of Total Glutathione (GSH + GSSG)

This protocol is based on the widely used DTNB-GSSG reductase recycling assay.[9][20][21]

Principle: The sulfhydryl group of GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG produced is then recycled back to GSH by glutathione reductase (GR) in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.[20][21]

Materials:

-

Sample (cell lysate, tissue homogenate, plasma)

-

Deproteination Reagent (e.g., 5% 5-Sulfosalicylic acid (SSA) or Metaphosphoric acid)[21][22]

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer with 1 mM EDTA, pH 7.5)

-

DTNB solution (5 mM in assay buffer)

-

NADPH solution (4 mg/mL in assay buffer)

-

Glutathione Reductase (GR) solution (50 units/mL in assay buffer)

-

GSH or GSSG standards

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Sample Preparation:

-

Cells: Lyse 1-5 x 10^6 cells in ice-cold assay buffer. Add 1/4 volume of 5% SSA, vortex, and incubate on ice for 10 minutes.[21]

-

Tissue: Homogenize ~100 mg of tissue in 4 volumes of ice-cold assay buffer. Add 1/4 volume of 5% SSA, vortex, and incubate on ice for 10 minutes.[21]

-

Centrifuge samples at 8,000-12,000 x g for 10-15 minutes at 4°C.[21][22]

-

Carefully collect the supernatant, which contains the glutathione. This is the sample extract.

-

-

Standard Curve Preparation:

-

Prepare a series of GSH or GSSG standards in the same deproteination/buffer solution as the samples (e.g., 0.1 to 10 µM).

-

-

Assay Reaction:

-

To each well of a 96-well plate, add in the following order:

-

120 µL Assay Buffer

-

20 µL Sample Extract or Standard

-

20 µL NADPH solution

-

20 µL DTNB solution

-

-

Mix and incubate the plate at room temperature for 5 minutes.

-

Read the baseline absorbance at 412 nm (A_initial).

-

Initiate the recycling reaction by adding 20 µL of GR solution to each well.

-

Immediately place the plate in the reader and measure the absorbance at 412 nm every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each well.

-

Subtract the rate of the blank (no sample) from all standards and samples.

-

Plot the ΔA/min for the standards against their concentrations to generate a standard curve.

-

Determine the concentration of total glutathione in the samples using the standard curve.

-

Normalize the concentration to the protein content of the initial lysate/homogenate.

-

Caption: Experimental workflow for the quantification of total glutathione.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for GCLC and GCLM

This protocol outlines the measurement of mRNA expression levels for the key glutathione synthesis genes.[23][24]

Principle: Total RNA is extracted from cells or tissues and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification with gene-specific primers. A fluorescent dye (e.g., SYBR Green) or a probe binds to the accumulating double-stranded DNA, and the resulting fluorescence is measured in real-time. The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.

Materials:

-

Cell or tissue samples

-

RNA extraction kit (e.g., TRIzol or column-based)

-

DNase I, RNase-free

-

cDNA synthesis kit (with reverse transcriptase)

-

qPCR master mix (e.g., SYBR Green-based)

-

Forward and reverse primers for target genes (GCLC, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize the sample in lysis buffer from the RNA extraction kit.

-

Follow the manufacturer's protocol for RNA purification. This typically involves phase separation, washing with ethanol, and elution in RNase-free water.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA, which could lead to false-positive results.

-

-

RNA Quantification and Quality Control:

-

Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 indicates pure RNA.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit. This reaction includes reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a qPCR plate or tubes. For each sample/gene, combine:

-

qPCR master mix

-

Forward Primer (final concentration ~200-500 nM)

-

Reverse Primer (final concentration ~200-500 nM)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Include no-template controls (NTC) for each primer set to check for contamination.

-

-

qPCR Run:

-

Run the plate on a qPCR instrument using a standard thermal cycling protocol:

-

Initial denaturation (e.g., 95°C for 3 min)

-

40 cycles of: Denaturation (95°C for 15 sec) and Annealing/Extension (e.g., 60°C for 1 min)

-

Melt curve analysis (to verify primer specificity for SYBR Green assays)